3-fluoro-N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
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Overview
Description
3-FLUORO-N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and a hydrazinecarbonyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 3-fluorobenzoyl chloride and hydrazinecarboxamide, followed by the reaction with 4-hydroxy-3-nitrobenzaldehyde under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzamides, hydroxylated derivatives, and other functionalized compounds .
Scientific Research Applications
3-FLUORO-N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-FLUORO-N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-N-ETHYL-BENZAMIDE: Similar in structure but lacks the nitrophenyl and hydrazinecarbonyl groups.
4-FLUORO-NITROBENZAMIDE: Contains a nitro group but differs in the position and presence of other functional groups.
3-FLUORO-4-HYDROXYBENZAMIDE: Similar hydroxyl and fluorine substitution but lacks the nitrophenyl and hydrazinecarbonyl groups.
Uniqueness
The uniqueness of 3-FLUORO-N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H13FN4O5 |
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Molecular Weight |
360.30 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13FN4O5/c17-12-3-1-2-11(7-12)16(24)18-9-15(23)20-19-8-10-4-5-14(22)13(6-10)21(25)26/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChI Key |
DBSYFRJZELJZQJ-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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